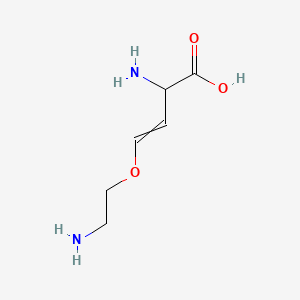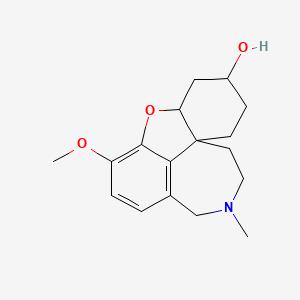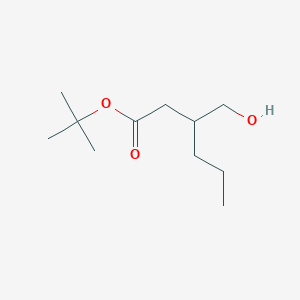
2-Amino-4-(2-aminoethoxy)but-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(2-aminoethoxy)but-3-enoic acid is an amino acid derivative known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an amino group, an ethoxy group, and a butenoic acid moiety, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-aminoethoxy)but-3-enoic acid can be achieved through a multi-step process involving novel intermediates. One common method involves the use of 2,2’-disubstituted diethyl ether and dialkyl N-protected amidomalonate as starting materials . The preferred starting materials are bis-2-chloroethyl ether and diethyl acetamidomalonate . The process proceeds through key intermediates such as ethyl-2-acetamido-4-[2-(2-phthalimido)ethoxy]-but-2-enoate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(2-aminoethoxy)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxy groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Amino-4-(2-aminoethoxy)but-3-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting ethylene production in plant tissues.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(2-aminoethoxy)but-3-enoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is known to inhibit ethylene production by interfering with the biosynthetic pathway of this plant hormone . The compound may act by binding to key enzymes or receptors involved in ethylene synthesis, thereby reducing its production.
Comparación Con Compuestos Similares
Similar Compounds
Aminoethoxyvinyl glycine:
L-2-Amino-4-methoxy-cis-but-3-enoic acid: Another amino acid derivative with similar structural features.
Uniqueness
2-Amino-4-(2-aminoethoxy)but-3-enoic acid stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit ethylene production in plants makes it particularly valuable for agricultural research and applications.
Propiedades
IUPAC Name |
2-amino-4-(2-aminoethoxy)but-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-2-4-11-3-1-5(8)6(9)10/h1,3,5H,2,4,7-8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGUVNUTPWXWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC=CC(C(=O)O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860607 |
Source


|
| Record name | 2-Amino-4-(2-aminoethoxy)but-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B13385710.png)


![3,3-Dimethyl-2-[(2-pent-4-ynylcyclopropyl)oxycarbonylamino]butanoic acid;2-methylpropan-2-amine](/img/structure/B13385745.png)
![(2E)-3-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}prop-2-enoic acid](/img/structure/B13385751.png)
![but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B13385770.png)

![[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol](/img/structure/B13385772.png)

![Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B13385784.png)

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one](/img/structure/B13385798.png)
![(2S)-2-{[(Benzyloxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid](/img/structure/B13385802.png)

